5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide
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Overview
Description
5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a cyclopropane ring, and a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the cyclopropane ring, and the attachment of the pyrrolidine ring. Common synthetic routes may include:
Formation of the Benzamide Core: This step often involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide.
Introduction of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Pyrrolidine Ring: This step may involve the reaction of the benzamide intermediate with a pyrrolidine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyrrolidine ring.
Reduction: Reduction reactions may target the carbonyl groups or the aromatic ring.
Substitution: The chloro group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions at the chloro group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities, making it a candidate for studies in pharmacology and toxicology.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-methoxy-N-[1-(phenylmethyl)pyrrolidin-3-yl]benzamide
- 5-chloro-2-methoxy-N-[1-(phenylmethyl)pyrrolidin-3-yl]benzamide
Uniqueness
5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide is unique due to the presence of the cyclopropane ring and the specific substitution pattern on the benzamide core. These structural features may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C24H28ClN3O3 |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide |
InChI |
InChI=1S/C24H28ClN3O3/c1-15-4-3-5-16(10-15)13-28-9-8-18(14-28)26-24(30)19-11-20(25)21(12-22(19)31-2)27-23(29)17-6-7-17/h3-5,10-12,17-18H,6-9,13-14H2,1-2H3,(H,26,30)(H,27,29) |
InChI Key |
DLRIOVGTQSHSTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(C2)NC(=O)C3=CC(=C(C=C3OC)NC(=O)C4CC4)Cl |
Origin of Product |
United States |
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